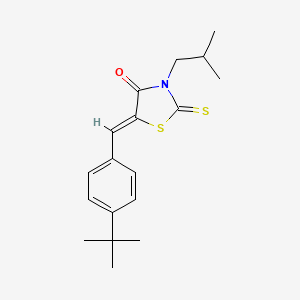
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide
説明
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide, also known as BIBF 1120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to have potent anti-tumor, anti-inflammatory, and anti-fibrotic effects.
作用機序
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 acts as a multi-targeted kinase inhibitor, which inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR. By inhibiting these kinases, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 blocks the signaling pathways that are involved in tumor angiogenesis, growth, and metastasis. This compound also inhibits the TGF-β signaling pathway, which is involved in the development of fibrosis and inflammation.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 has been shown to have potent anti-tumor, anti-inflammatory, and anti-fibrotic effects. In cancer, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 inhibits the growth of various types of tumors, including lung, breast, and colon cancer. This compound also decreases the formation of blood vessels that supply nutrients to the tumor, thereby inhibiting tumor angiogenesis. In pulmonary fibrosis, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 decreases the accumulation of extracellular matrix proteins, which are responsible for the development of fibrosis. This compound also decreases the production of pro-inflammatory cytokines, which are involved in the development of inflammation.
実験室実験の利点と制限
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 has several advantages for lab experiments, including its potency, selectivity, and low toxicity. This compound has been extensively studied in preclinical and clinical studies, which provide a wealth of information on its pharmacological properties and potential therapeutic applications. However, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 also has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.
将来の方向性
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 has several potential future directions for research and development, including its use in combination with other drugs, its application in other diseases, and its optimization for clinical use. In cancer, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 could be used in combination with other drugs, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects. In addition, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 could be applied in other diseases, such as diabetic retinopathy and macular degeneration, which are characterized by abnormal blood vessel growth. Finally, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 could be optimized for clinical use, including the development of more potent and selective analogs, and the improvement of its pharmacokinetic and pharmacodynamic properties.
科学的研究の応用
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, pulmonary fibrosis, and idiopathic pulmonary arterial hypertension. In cancer, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 has been shown to inhibit multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR, which are involved in tumor angiogenesis and growth. This compound has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic option for pulmonary fibrosis and idiopathic pulmonary arterial hypertension.
特性
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)-2,3-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O/c22-16-10-6-9-15(19(16)23)20(27)25-21-24-17-11-4-5-12-18(17)26(21)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYVEALDMQCOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=C(C(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B4758388.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B4758401.png)

![1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4758408.png)
![5-bromo-N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4758416.png)
![6-chloro-3-[4-(3-methoxyphenyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4758428.png)
![2-(benzylthio)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4758441.png)
![4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4758454.png)

![3-[(2,6-dichlorobenzyl)thio]propanohydrazide](/img/structure/B4758458.png)
![4-ethyl-N-[1-(4-ethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]benzamide](/img/structure/B4758463.png)
![2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4758475.png)
![1-[(2-hydroxy-4-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4758480.png)
![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-furamide](/img/structure/B4758481.png)